![molecular formula C21H17BrN4OS B2786375 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine CAS No. 1114915-33-1](/img/structure/B2786375.png)
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine is an intriguing compound in organic chemistry. This molecule, characterized by a blend of diverse functional groups, offers unique properties that can be exploited in various scientific fields. The compound features an oxadiazole ring, a bromophenyl group, and a pyridazine core, making it a subject of interest in chemical synthesis and application research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine typically involves a multi-step process. A common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, followed by its attachment to the bromophenyl group through nucleophilic substitution. The resulting intermediate then undergoes further reactions, including thiol addition, to introduce the sulfanyl group. The final step typically involves coupling this intermediate with a 3,4-dimethylphenylpyridazine derivative under specific conditions, such as reflux in an appropriate solvent, to achieve the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may be streamlined using automated processes and continuous flow chemistry to ensure high yield and purity. Scaling up the synthesis involves optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to meet commercial demands while maintaining cost-effectiveness.
化学反应分析
Types of Reactions: This compound is versatile and undergoes several types of chemical reactions:
Oxidation and Reduction: It can participate in redox reactions, where the sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution Reactions:
Cyclization and Ring-Opening: The oxadiazole and pyridazine rings can undergo cyclization and ring-opening reactions under specific conditions, allowing for the formation of novel ring structures.
Common Reagents and Conditions: These reactions typically involve reagents such as hydrogen peroxide for oxidation, sodium hydride for nucleophilic substitution, and acid catalysts for cyclization.
Major Products: The major products of these reactions include oxidized derivatives, substituted phenyl derivatives, and modified ring structures, each with potential unique properties and applications.
科学研究应用
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine finds application in diverse scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.
Biology: Explored for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential due to its unique chemical structure and ability to interact with biological targets.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals, owing to its stability and reactivity.
作用机制
The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets. The bromophenyl group and oxadiazole ring can engage in π-π stacking interactions and hydrogen bonding with target proteins, while the sulfanyl group can modulate redox states. These interactions can influence molecular pathways, leading to desired biological or chemical outcomes.
相似化合物的比较
When compared to similar compounds, such as:
3-(4-Bromophenyl)-1,2,4-oxadiazole derivatives: Similar structure but lacks the pyridazine core, affecting its reactivity and application scope.
6-(3,4-Dimethylphenyl)pyridazine derivatives: Lacks the oxadiazole and bromophenyl groups, leading to different interaction profiles and applications.
This compound stands out due to its unique combination of functional groups, offering a distinctive balance of properties that make it suitable for various applications in scientific research and industry.
属性
IUPAC Name |
3-(4-bromophenyl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4OS/c1-13-3-4-16(11-14(13)2)18-9-10-20(25-24-18)28-12-19-23-21(26-27-19)15-5-7-17(22)8-6-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGVRIIAKZYIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-Chloro-4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2786293.png)
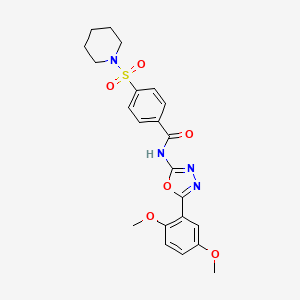
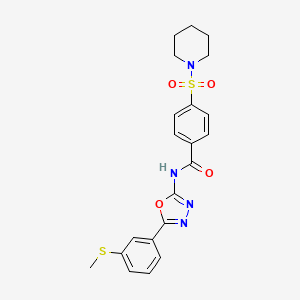
![2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2786297.png)
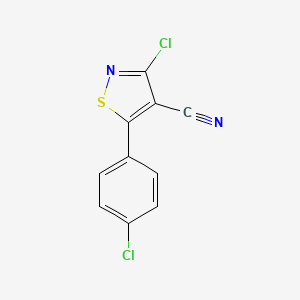
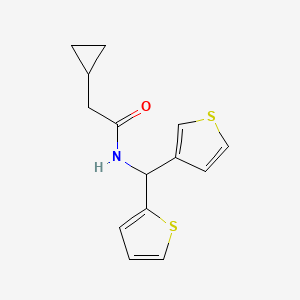
![Ethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2786301.png)
![N-[(furan-2-yl)methyl]-2-[3'-(4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2786302.png)
![1-[(Tert-butoxy)carbonyl]-4-(prop-2-en-1-yl)azepane-4-carboxylic acid](/img/structure/B2786303.png)
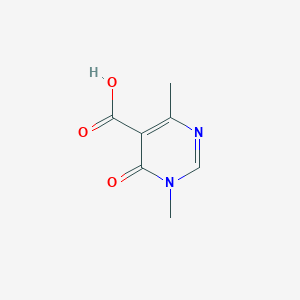
![N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2786307.png)
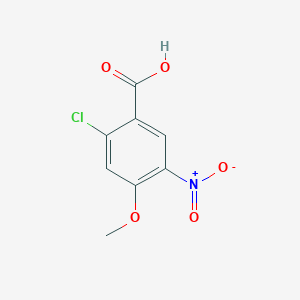
![3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2786311.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2786314.png)
